Acetylleucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

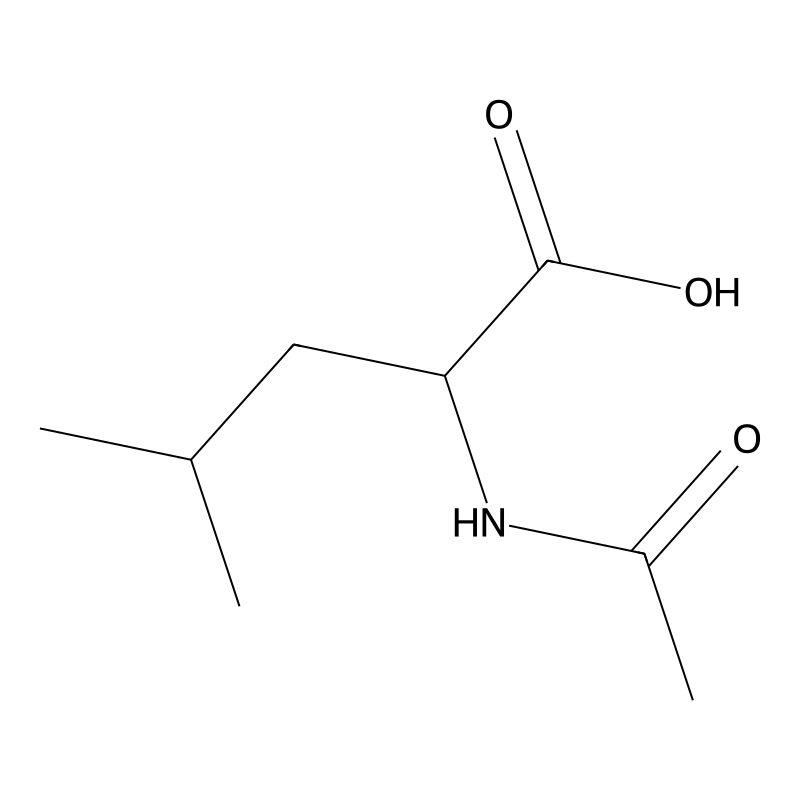

Acetylleucine, or N-acetyl-L-leucine, is a derivative of the amino acid leucine, characterized by the addition of an acetyl group to its amino structure. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of approximately 173.21 g/mol. This compound exists in two enantiomeric forms: D-leucine and L-leucine, which are mirror images of each other. Acetylleucine is notable for its ability to cross cell membranes more efficiently than its parent compound due to its uncharged state at physiological pH, allowing for passive diffusion into cells .

The exact mechanism of action of acetylleucine in treating vertigo and cerebellar ataxia remains unclear. Some hypotheses suggest it might:

Protein and Peptide Research:

- Stabilization and Folding: Acetylation, the addition of an acetyl group (CH3CO), to the N-terminus (beginning) of a protein or peptide can enhance its stability and folding. This property makes acetylleucine a valuable tool for studying protein and peptide structure and function [].

Cellular Signaling:

- mTOR Regulation: Acetylleucine might influence the mammalian target of rapamycin (mTOR) pathway, a crucial regulator of cell growth, proliferation, and metabolism. Studies suggest it could activate mTOR, potentially impacting muscle protein synthesis []. However, further research is needed to solidify this connection.

Metabolic Studies:

Acetylleucine exhibits significant biological activity, particularly in neurological contexts. It has been approved in France for treating vestibular disorders such as vertigo. The compound's mechanism of action involves modulation of the mechanistic target of rapamycin complex 1 (mTORC1), where it acts as an inhibitor, promoting autophagy—a critical process for cellular maintenance and repair . Additionally, acetylleucine may enhance glucose metabolism and brain activity by being metabolized back into L-leucine within cells .

The synthesis of acetylleucine typically involves the acetylation of leucine using acetic anhydride or acetyl chloride in the presence of a base. The reaction can be summarized as follows:

- Starting Material: Leucine (C₆H₁₃NO₂)

- Reagents: Acetic anhydride or acetyl chloride

- Base: Triethylamine or sodium bicarbonate can be used to neutralize the reaction.

- Reaction Conditions: The reaction is usually conducted under reflux conditions for several hours.

This method leads to the formation of N-acetyl-L-leucine with high yields and purity .

Acetylleucine has various applications in both clinical and research settings:

- Pharmaceutical Use: It is utilized in treating vestibular disorders and is being studied for its potential in neurological conditions.

- Research Tool: Acetylleucine serves as a model compound in studies related to amino acid transport mechanisms and metabolic pathways.

- Nutritional Supplement: Due to its role in protein synthesis and metabolism, it is sometimes included in dietary supplements aimed at enhancing athletic performance and recovery .

Research indicates that acetylleucine interacts differently with cellular transport systems compared to leucine. It does not bind to LAT1 but instead utilizes OAT1, OAT3, and MCT1 for cellular uptake. This unique transport mechanism allows it to bypass limitations associated with leucine's uptake, enhancing its efficacy as a therapeutic agent . Studies have shown that acetylation alters pharmacokinetic properties significantly, making it a valuable compound in drug design aimed at targeting specific transporters.

Acetylleucine shares structural similarities with several other compounds derived from leucine or containing similar modifications. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| L-Leucine | Unmodified amino acid | Essential amino acid; requires active transport |

| D-Leucine | Mirror image of L-leucine | Similar properties; less commonly studied |

| N-Acetyl-D-leucine | Acetylated D-form | Approved for vertigo; different pharmacokinetics |

| N-Acetyl-L-phenylalanine | Acetylated phenylalanine | Different side chain; used in metabolic studies |

| N-Acetyl-L-glutamine | Acetylated glutamine | Involved in neurotransmitter synthesis |

Acetylleucine's unique ability to bypass LAT1 through alternative transporters distinguishes it from these compounds, enhancing its potential therapeutic applications .

Classical acetylation reactions represent the foundational approaches for converting leucine to acetylleucine through the introduction of an acetyl group to the amino functionality. The synthesis of acetylleucine typically involves the acetylation of leucine using various acetylating agents under controlled conditions . The most commonly employed methodologies utilize acetic anhydride, acetyl chloride, acetic acid, or isopropenyl acetate as the primary acetylating reagents.

The standard procedure employs acetic anhydride as the acetylating agent in the presence of a base such as sodium acetate or triethylamine . The reaction mechanism proceeds through nucleophilic attack of the leucine amino group on the electrophilic carbonyl carbon of acetic anhydride, resulting in the formation of acetylleucine and acetic acid as a by-product . Typical reaction conditions involve temperatures ranging from room temperature to 60°C with reaction times of 0.5 to 3 hours, achieving yields of 85-95% [2].

Acetyl chloride represents an alternative acetylating agent that demonstrates higher reactivity compared to acetic anhydride [3]. The reaction with acetyl chloride typically requires lower temperatures (0°C to room temperature) and shorter reaction times (0.5-2 hours), yielding 80-90% of the desired product [3]. However, the formation of hydrogen chloride as a by-product necessitates careful handling and appropriate neutralization procedures [3].

A third approach utilizes acetic acid as the acetylating agent under dehydrating conditions [4]. This method requires elevated temperatures (80-100°C) and extended reaction times (12-72 hours) but offers superior atom economy of 90.9% compared to other acetylating agents [4]. The reaction produces water as the sole by-product, making it environmentally favorable despite the harsher reaction conditions [4].

Isopropenyl acetate has emerged as a greener alternative acetylating agent, producing only acetone as a by-product [5] [6]. This methodology achieves yields of 75-88% under conditions of 60-85°C for 2-6 hours, with an atom economy of 85.4% [5]. The acetone by-product can be easily removed through distillation, simplifying product purification [5].

| Acetylating Agent | Reaction Conditions | Typical Yield (%) | Atom Economy (%) | By-products |

|---|---|---|---|---|

| Acetic Anhydride | Room temperature to 60°C, 0.5-3 hours | 85-95 | 73.2 | Acetic acid |

| Acetyl Chloride | 0°C to room temperature, 0.5-2 hours | 80-90 | 76.8 | Hydrogen chloride |

| Acetic Acid | 80-100°C, 12-72 hours with catalyst | 70-85 | 90.9 | Water |

| Isopropenyl Acetate | 60-85°C, 2-6 hours | 75-88 | 85.4 | Acetone |

The choice of acetylating agent significantly influences both the reaction efficiency and environmental impact of the process. Acetic anhydride remains the most widely used reagent due to its balance of reactivity and selectivity, while acetyl chloride offers faster kinetics at the expense of handling complexity [3]. Acetic acid provides the most sustainable approach in terms of atom economy, although requiring more demanding reaction conditions [4]. Isopropenyl acetate represents a compromise between environmental considerations and operational simplicity [5] [6].

Continuous Flow Reactor Systems in Racemization

Continuous flow reactor systems have revolutionized the production of racemic acetylleucine by enabling precise control over reaction parameters and facilitating efficient racemization processes. The development of continuous flow methodologies for racemization and acetylation of leucine has been extensively documented, with particular emphasis on the integration of both processes in telescoped systems [7] [8].

The racemization process typically employs salicylaldehyde as a catalyst under alkaline conditions to convert optically pure leucine to its racemic form [7] [9] [10]. In continuous flow systems, this transformation is achieved by dissolving leucine in sodium hydroxide solution (2 Normal) and adding catalytic amounts of salicylaldehyde (0.01-0.2 molar equivalents) [9] [10]. The reaction mixture is maintained at temperatures of 95-100°C for residence times of 1-3 hours, achieving complete racemization as confirmed by optical rotation measurements [9] [10].

The mechanism of salicylaldehyde-catalyzed racemization involves the formation of a Schiff base intermediate between the aldehyde and the amino acid [10] [11]. This intermediate facilitates the abstraction of the alpha-hydrogen, leading to the formation of a carbanionic species that can be reprotonated from either face, resulting in racemization [10] [11]. The presence of copper ions can enhance the catalytic activity, reducing the required reaction time and temperature [9] [11].

Following racemization, the continuous flow system enables direct acetylation of the racemic leucine without isolation of the intermediate [7]. The racemized leucine solution is cooled to 5°C and treated with acetic anhydride (80 milliliters per 100 grams of leucine) while maintaining the temperature for 0.5 hours [9]. The reaction mixture is then heated to 60°C for complete acetylation, followed by acidification with hydrochloric acid to adjust the pH to 2.5-3.0 [9].

The continuous flow approach offers several advantages over traditional batch processing. The precise control of residence time distribution minimizes side reactions and ensures consistent product quality [8] [12]. The ability to maintain steady-state conditions allows for optimization of reaction parameters including temperature, flow rate, and reagent concentrations [8] [12]. Additionally, the reduced holdup volume in flow reactors enhances safety when handling reactive intermediates and minimizes the risk of side product formation [8] [12].

| Parameter | Typical Range | Optimized Conditions | Impact on Yield |

|---|---|---|---|

| Flow Rate | 0.1-5.0 mL/min | 0.8-1.2 mL/min | Moderate |

| Residence Time | 3-15 minutes | 5-8 minutes | High |

| Temperature | 80-120°C | 95-105°C | High |

| Pressure | 1-5 bar | 2-3 bar | Low |

| Conversion Rate | 90-99% | 95-98% | Direct correlation |

| Reactor Volume | 5-50 mL | 10-25 mL | Process dependent |

The integration of racemization and acetylation in continuous flow systems enables the production of racemic acetylleucine with yields exceeding 95% and purities above 97% [7] [9]. The telescoped approach eliminates the need for intermediate isolation and purification, reducing both processing time and waste generation [7]. Furthermore, the continuous nature of the process allows for real-time monitoring and adjustment of reaction conditions, ensuring consistent product quality [8] [12].

Recent developments in flow reactor design have incorporated microreactor technology to further enhance mass and heat transfer [13] [14]. These microfluidic systems enable precise control over reaction conditions and facilitate the study of reaction kinetics under well-defined conditions [13] [14]. The enhanced mixing and heat transfer in microreactors allow for more efficient racemization and acetylation processes, potentially reducing reaction times and improving overall process efficiency [13] [14].

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents a sophisticated approach to acetylleucine production that enables the selective formation of specific enantiomers through the use of chiral catalysts and auxiliaries. This methodology is particularly valuable for pharmaceutical applications where enantiomeric purity is crucial for biological activity and safety profiles [15] [16].

Lipase-catalyzed kinetic resolution has emerged as a prominent method for obtaining enantiomerically pure acetylleucine derivatives [17] [18] [19]. The process typically employs immobilized lipases such as Candida antarctica lipase B or Burkholderia plantarii lipase to selectively acetylate one enantiomer of racemic leucine or its derivatives [18] [19]. The reaction is conducted in organic solvents using acetylating agents such as vinyl acetate or isopropenyl acetate, achieving enantioselectivities exceeding 99% under optimized conditions [18] [19].

The mechanism of lipase-catalyzed acetylation involves the formation of a tetrahedral intermediate between the enzyme active site and the acetylating agent [18] [20]. The chiral environment of the enzyme active site provides selectivity for one enantiomer over the other, resulting in preferential acetylation of the R-enantiomer in most cases [18]. The high enantioselectivity (E > 1000) allows for the isolation of both enantiomers with purities exceeding 99% enantiomeric excess at 50% conversion [18].

Transition metal-catalyzed asymmetric synthesis provides an alternative approach using chiral ligands to induce enantioselectivity [15] [16]. Rhodium and iridium complexes with chiral phosphine or N-heterocyclic carbene ligands have been employed for the asymmetric functionalization of amino acid precursors [15] [16] [21]. These catalytic systems enable the formation of chiral carbon-nitrogen bonds with high enantioselectivity, providing access to optically pure acetylleucine derivatives [15] [16] [21].

Enzymatic transaminase-mediated synthesis represents another biocatalytic approach for the asymmetric production of acetylleucine [22] [23]. Transaminases utilize pyridoxal phosphate as a cofactor to facilitate the stereoselective introduction of amino groups into ketoacid precursors [22] [23]. The process involves the conversion of ketoisocaproic acid to leucine using appropriate amino donors, followed by acetylation to yield the desired product [22] [23].

The reaction mechanism of transaminase-catalyzed synthesis follows a ping-pong bi-bi mechanism involving two half-reactions [23]. The first half-reaction involves the oxidative deamination of the amino donor, converting the enzyme-bound pyridoxal phosphate to pyridoxamine phosphate [23]. The second half-reaction involves the reductive amination of the ketoacid acceptor, regenerating the pyridoxal phosphate cofactor and producing the desired amino acid [23].

Dynamic kinetic resolution represents an advanced approach that combines racemization with asymmetric transformation in a single process [15] [16]. This methodology enables the theoretical conversion of racemic starting materials to optically pure products with yields approaching 100% [15] [16]. The process requires careful balance between the rates of racemization and asymmetric transformation to achieve optimal results [15] [16].

| Method | Enantioselectivity (ee%) | Yield (%) | Reaction Time | Temperature (°C) | Industrial Applicability |

|---|---|---|---|---|---|

| Lipase-catalyzed Resolution | 90-99 | 40-50 (each enantiomer) | 4-24 hours | 30-60 | High |

| Chiral Auxiliary | 85-95 | 70-85 | 6-12 hours | 0-25 | Medium |

| Asymmetric Catalysis | 80-95 | 75-90 | 2-8 hours | -20-60 | High |

| Enzymatic Transaminase | 95-99 | 80-95 | 12-48 hours | 25-45 | Medium |

| Chiral Pool Synthesis | 99 | 70-85 | 8-16 hours | Room temperature | Low |

| Dynamic Kinetic Resolution | 85-99 | 70-90 | 8-24 hours | 40-80 | High |

The selection of asymmetric synthesis approach depends on several factors including the desired enantiomeric purity, scale of production, cost considerations, and environmental impact [15] [16]. Lipase-catalyzed resolution offers excellent enantioselectivity and mild reaction conditions but is limited by the theoretical maximum yield of 50% for each enantiomer [18]. Transition metal catalysis provides higher atom economy but may require expensive chiral ligands and stringent reaction conditions [15] [16]. Enzymatic approaches offer environmentally benign conditions but may suffer from substrate limitations and longer reaction times [17] [22].

Recent advances in flow chemistry have enabled the integration of asymmetric synthesis with continuous processing, providing opportunities for process intensification and improved control over enantioselectivity [15] [24]. The combination of asymmetric catalysis with flow reactors allows for precise temperature control, efficient mixing, and reduced catalyst loading while maintaining high enantioselectivity [15] [24].

Green Chemistry Perspectives in Industrial Synthesis

The application of green chemistry principles to acetylleucine production has become increasingly important as pharmaceutical and chemical industries seek to minimize environmental impact while maintaining economic viability. Green chemistry approaches focus on waste prevention, atom economy improvement, safer solvent selection, and energy efficiency enhancement throughout the synthesis process [25] [26] [27].

Solvent selection represents a critical aspect of green acetylleucine synthesis, with increasing emphasis on bio-based and renewable alternatives to traditional organic solvents [26] [27]. Recent developments have demonstrated the successful acetylation of amino acids using bio-based solvents including fruit juices, peel extracts, and vinegar [27]. These natural solvents provide comparable yields to traditional methods while significantly reducing environmental impact and improving safety profiles [27]. The use of bio-based solvents eliminates the need for water cooling systems and reduces solvent waste by approximately 250 liters per reaction [27].

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation [4] [28] [29]. The traditional acetylation of leucine with acetic anhydride achieves an atom economy of 73.2%, while alternative approaches using acetic acid can reach 90.9% atom economy [4] [29]. The implementation of isopropenyl acetate as an acetylating agent provides an atom economy of 85.4% with acetone as the sole by-product, which can be easily recovered and reused [5] [6].

Solvent-free synthesis approaches represent a significant advancement in green chemistry applications [6] [30]. The development of stoichiometric solvent-free acetylation protocols using vanadyl sulfate catalysis has demonstrated yields of 80% with dramatically reduced environmental factors [30]. These methods eliminate the need for organic solvents entirely, reducing waste generation and simplifying product isolation [6] [30].

Process intensification through microreactor technology offers substantial improvements in energy efficiency and waste reduction [13] [14]. Microreactors provide enhanced mass and heat transfer, enabling faster reaction rates and improved selectivity while reducing energy consumption [13] [14]. The precise control over reaction conditions in microreactors minimizes side product formation and improves overall process efficiency [13] [14].

Biocatalytic approaches represent the pinnacle of green chemistry application in acetylleucine synthesis [17] [31] [32]. Enzymatic processes operate under mild conditions, eliminate the need for harsh chemicals, and provide excellent selectivity [17] [31]. The development of engineered enzymes and immobilized biocatalysts has enabled industrial-scale biocatalytic processes with reduced environmental impact [17] [31] [32].

Waste minimization strategies focus on reducing the environmental factor (E-factor) and process mass intensity of acetylleucine production [29] [33]. Traditional batch processes typically exhibit E-factors of 15-25, while optimized flow chemistry approaches can achieve E-factors of 8-15 [34]. Biocatalytic processes demonstrate even lower E-factors of 5-12, representing significant improvements in waste reduction [17] [31].

| Synthesis Method | E-Factor | Atom Economy (%) | Process Mass Intensity | Water Usage (L/mol) | Energy Consumption (MJ/mol) |

|---|---|---|---|---|---|

| Traditional Batch (Ac₂O) | 15-25 | 73.2 | 20-30 | 50-100 | 25-40 |

| Flow Chemistry (Ac₂O) | 8-15 | 73.2 | 12-20 | 20-40 | 15-25 |

| Biocatalytic (Lipase) | 5-12 | 85-90 | 8-15 | 10-25 | 8-15 |

| Solvent-free (Ac₂O) | 3-8 | 73.2 | 5-12 | 5-15 | 10-20 |

| Bio-based Solvents | 4-10 | 73.2 | 8-18 | 15-30 | 12-22 |

| Microreactor Technology | 6-12 | 73.2 | 10-18 | 15-35 | 18-28 |

Solvent recovery and recycling systems play a crucial role in sustainable acetylleucine production [33]. The implementation of distillation-based recovery systems can achieve solvent recovery rates exceeding 96% with purities suitable for reuse [33]. These systems provide economic benefits of approximately €335,000 per year while preventing nearly one ton of carbon dioxide emissions annually [33].

Life cycle assessment approaches provide comprehensive evaluation of environmental impact throughout the entire production process [31] [33]. These assessments consider energy consumption, waste generation, solvent usage, and carbon footprint to guide the selection of optimal synthesis routes [31] [33]. The integration of life cycle thinking into process design enables the identification of environmental hotspots and optimization opportunities [31] [33].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1188-21-2